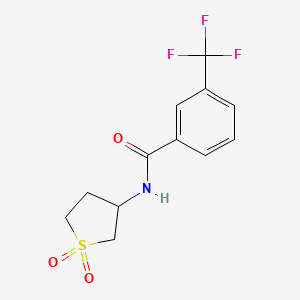

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3S/c13-12(14,15)9-3-1-2-8(6-9)11(17)16-10-4-5-20(18,19)7-10/h1-3,6,10H,4-5,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOOYOKGMSAXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide, with the CAS number 874788-55-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄F₃NO₃S, with a molecular weight of 321.32 g/mol. The compound features a thiolane ring and a trifluoromethyl group, contributing to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄F₃NO₃S |

| Molecular Weight | 321.32 g/mol |

| CAS Number | 874788-55-3 |

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. Research indicates that derivatives of benzamide can exhibit significant antibacterial activity against multidrug-resistant pathogens. For instance, a related compound was found to be highly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), suggesting that modifications in the thiolane structure can enhance antimicrobial efficacy .

The mechanism of action for compounds in this class often involves targeting bacterial proteins such as FtsZ, which is critical for bacterial cell division. By inhibiting FtsZ, these compounds can disrupt the bacterial cell cycle, leading to cell death. This mechanism is particularly valuable in developing new antibiotics against resistant strains .

Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of benzamide derivatives demonstrated that modifications in the thiolane ring and the introduction of trifluoromethyl groups significantly impacted antibacterial potency. Compounds with optimal substitutions showed enhanced activity against various gram-positive bacteria compared to standard antibiotics .

Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that certain derivatives exhibit not only antibacterial activity but also low toxicity profiles. These findings are crucial for assessing the therapeutic potential of this compound in clinical settings.

Scientific Research Applications

Overview

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique thiolane structure and trifluoromethyl group. This compound has garnered interest in various fields due to its potential biological activities and chemical reactivity.

Research indicates that this compound exhibits significant biological activity. Studies have focused on its potential as:

- Antimicrobial Agent : The compound has shown efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in breast cancer cell lines, making it a candidate for further anticancer drug development.

Enzyme Modulation

The interactions of this compound with biological targets reveal its ability to modulate enzyme activity. This modulation can lead to various biological effects, such as:

- Inhibition of specific enzymes involved in disease pathways.

- Potential therapeutic applications in diseases where enzyme dysregulation is a factor.

Case Studies

Several case studies have been conducted to assess the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Screening

In vitro assays were performed using human breast adenocarcinoma cell lines (MCF7). The results demonstrated that the compound effectively reduced cell viability, indicating promising anticancer properties.

Comparison with Similar Compounds

Structural Analogs with Sulfur-Containing Rings

(a) N-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)-3-nitrobenzamide ()

- Structure: Shares the 1,1-dioxo-thiolan ring but substitutes the CF₃ group with a nitro (NO₂) group at the benzamide’s meta position.

- Molecular Formula: C₁₃H₁₆N₂O₅S vs. C₁₃H₁₂F₃NO₃S (estimated for the target compound).

- Molecular weight: 312.34 g/mol () vs. ~325–335 g/mol (estimated for the target compound).

(b) N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2-(trifluoromethyl)benzamide ()

- Structure : Replaces the thiolan ring with a thiazolidin sulfone and introduces a chloro substituent on the phenyl ring.

- Key Differences :

- Thiazolidin rings may confer distinct conformational rigidity compared to thiolan.

- Chloro substituent alters electronic properties and steric bulk.

Benzamides with Trifluoromethyl Substituents

(a) Broflanilide ()

- Structure : A complex benzamide with CF₃, bromo, and perfluorinated substituents.

- Application : Broad-spectrum insecticide targeting GABA receptors.

- Comparison :

(b) 3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16, )

- Structure : Combines a quinazoline moiety with a CF₃-substituted benzamide.

- Key Differences :

- Quinazoline core may enhance DNA-intercalating or kinase-inhibiting properties.

- Methyl and cyclopropyl groups add steric complexity.

Q & A

Basic Question: What are the recommended synthetic routes for N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-(trifluoromethyl)benzamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the activation of the benzamide core and subsequent coupling with the thiolane-dioxo moiety. Key steps include:

- Amidation: Reacting 3-(trifluoromethyl)benzoic acid with a thiolane-3-amine derivative using coupling agents like HATU or EDCI in anhydrous DMF or dichloromethane.

- Oxidation: Introducing the dioxo group to the thiolane ring using oxidizing agents like m-CPBA or H₂O₂ under controlled pH and temperature (e.g., 0–5°C) .

- Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).

Yield Optimization Strategies:

- Use inert atmospheres (N₂/Ar) to prevent oxidation side reactions.

- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry of coupling agents .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

Essential techniques include:

- ¹H/¹³C NMR: Confirm the benzamide backbone (δ 7.5–8.5 ppm for aromatic protons) and thiolane-dioxo moiety (δ 3.1–3.5 ppm for CH₂-SO₂). Discrepancies in integration ratios may arise from residual solvents; re-dissolve in deuterated DMSO and re-acquire spectra .

- IR Spectroscopy: Validate the C=O stretch (~1680 cm⁻¹) and SO₂ symmetric/asymmetric stretches (~1150 cm⁻¹, ~1300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Resolve molecular ion ([M+H]⁺) conflicts by comparing experimental vs. theoretical m/z values (e.g., ±0.005 Da tolerance) .

Advanced Question: How can researchers design experiments to analyze discrepancies in biological activity data across studies?

Methodological Answer:

Contradictions in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may stem from:

- Assay Conditions: Standardize parameters (e.g., ATP concentration, pH 7.4 buffers) and validate using positive controls (e.g., staurosporine for kinase inhibition) .

- Statistical Analysis: Apply ANOVA or Welch’s t-test to compare datasets, ensuring n ≥ 3 replicates. Outliers are identified via Grubbs’ test (α = 0.05).

- Structural Confounders: Perform molecular docking (AutoDock Vina) to assess binding pose variations due to protonation states of the thiolane-dioxo group .

Advanced Question: What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

Methodological Answer:

To enhance stability:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to reduce CYP450-mediated oxidation .

- Deuterium Labeling: Replace labile hydrogen atoms (e.g., α to the amide) with deuterium to slow hepatic clearance.

- In Vitro Assays: Use human liver microsomes (HLMs) to quantify intrinsic clearance (Clₜₙₜ). A Clₜₙₜ < 10 μL/min/mg indicates favorable stability .

Advanced Question: How can computational methods guide the optimization of this compound’s selectivity for target proteins?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER force field) to assess binding pocket flexibility and identify key residues (e.g., hinge region in kinases).

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., replacing CF₃ with Cl) to predict selectivity trends .

- Pharmacophore Modeling: Align the thiolane-dioxo moiety with hydrophobic pockets and the benzamide with hydrogen-bond donors in the target (e.g., EGFR T790M mutants) .

Basic Question: What solvent systems are optimal for recrystallizing this compound, and how is polymorphism controlled?

Methodological Answer:

- Solvent Selection: Use ethanol/water (7:3 v/v) or acetonitrile/toluene (1:1) for high-purity crystals.

- Polymorphism Mitigation:

- Slow cooling (0.5°C/min) from saturated solutions.

- Characterize polymorphs via PXRD; distinct peaks at 2θ = 12.5°, 18.7° indicate Form I .

Advanced Question: What in vitro models are suitable for evaluating this compound’s anticancer activity, and how are false positives minimized?

Methodological Answer:

- Cell Lines: Use NCI-60 panels (e.g., HCT-116 colon cancer) with EC₅₀ values < 10 μM considered promising.

- False-Positive Controls:

Basic Question: How are stability studies conducted under accelerated conditions, and what degradation products are observed?

Methodological Answer:

- ICH Guidelines: Store samples at 40°C/75% RH for 6 months. Analyze by UPLC-PDA/MS.

- Major Degradants:

- Hydrolysis of the amide bond (retention time = 4.2 min).

- Sulfone oxidation to sulfonic acid (m/z +16 Da) .

Advanced Question: What isotopic labeling strategies enable pharmacokinetic tracing without altering bioactivity?

Methodological Answer:

- ¹⁹F NMR Probes: Utilize the trifluoromethyl group for in vivo tracking (¹⁹F chemical shift ~ -60 ppm).

- ¹⁴C Radiolabeling: Introduce ¹⁴C at the benzamide carbonyl (specific activity ≥ 50 μCi/mg) for mass balance studies .

Advanced Question: How can cryo-EM or X-ray crystallography resolve binding modes with low-resolution data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.